

## Application Notes and Protocols for Encapsulating sgRNA with 4A3-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 4A3-SC8   |           |
| Cat. No.:            | B15575597 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the encapsulation of single guide RNA (sgRNA) using the ionizable lipid **4A3-SC8** to form lipid nanoparticles (LNPs). These LNPs are effective non-viral vectors for in vivo gene editing applications. The following sections detail the necessary materials, experimental procedures, and characterization methods.

### Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing. A key challenge in its therapeutic application is the safe and efficient delivery of its components, including the sgRNA, to target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, underscored by their success in mRNA vaccines. The ionizable lipid **4A3-SC8** has been identified as a potent component of LNPs for the delivery of various nucleic acids, including mRNA and sgRNA. This protocol outlines the formulation of **4A3-SC8** based LNPs for the encapsulation of sgRNA, a critical step for in vivo gene editing studies.

### **Data Presentation**

The following table summarizes typical physicochemical characteristics of **4A3-SC8** LNPs formulated for nucleic acid delivery. While specific values for sgRNA-only formulations may



vary and require optimization, these data provide a representative baseline based on formulations with similar nucleic acids like mRNA.

| Parameter                                                   | 4-Component LNP | 5-Component SORT LNP         |
|-------------------------------------------------------------|-----------------|------------------------------|
| Molar Ratio (4A3-SC8:Helper<br>Lipid:Cholesterol:PEG-Lipid) | 38.5:30:30:1.5  | 15:15:30:3 (plus SORT lipid) |
| Particle Size (Diameter, nm)                                | ~100            | ~100                         |
| Polydispersity Index (PDI)                                  | < 0.2           | < 0.2                        |
| Zeta Potential (mV)                                         | -2 to -4        | Variable                     |
| RNA Encapsulation Efficiency (%)                            | > 80%           | > 80%                        |

## **Experimental Protocols Materials**

- Lipids:
  - Ionizable lipid: 4A3-SC8
  - Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or a variable phospholipid
  - Structural lipid: Cholesterol
  - PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
- Nucleic Acid:
  - Single guide RNA (sgRNA)
- Buffers and Solvents:
  - Ethanol (200 proof, molecular biology grade)



- 100 mM Citrate Buffer (pH 3.0)
- Phosphate-Buffered Saline (PBS), sterile
- Equipment:
  - o Microfluidic mixing device or vortexer
  - Dialysis tubing (e.g., 3.5 kDa MWCO)
  - Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
  - Fluorometer and Quant-iT RiboGreen RNA Assay Kit (Thermo Fisher Scientific)

## **LNP Formulation via Rapid Mixing**

This protocol describes the formation of **4A3-SC8** LNPs by the rapid mixing of an ethanol phase containing the lipids and an aqueous phase containing the sgRNA.

- Preparation of Lipid Stock Solution (Ethanol Phase):
  - Dissolve 4A3-SC8, DOPE (or other helper lipid), cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 38.5:30:30:1.5.
  - The total lipid concentration in the ethanol phase should be determined based on the desired final concentration.
- Preparation of sgRNA Solution (Aqueous Phase):
  - Dissolve the sgRNA in 100 mM citrate buffer (pH 3.0). The concentration will depend on the target lipid-to-sgRNA weight ratio. A common starting point for nucleic acids is a weight ratio of 23:1 (total lipid:RNA).
- LNP Assembly:
  - Rapidly mix the ethanol solution of lipids with the aqueous solution of sgRNA at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved using a microfluidic device for controlled and reproducible mixing or by vigorous vortexing for 30 seconds.



 Incubate the resulting mixture at room temperature for 15 minutes to allow for LNP selfassembly.

#### Purification:

- For in vivo applications, the LNPs must be purified to remove ethanol and unencapsulated sgRNA.
- Dialyze the LNP suspension against sterile PBS using a 3.5 kDa MWCO dialysis membrane for at least 2 hours, with a buffer exchange.

#### **LNP Characterization**

- Particle Size and Polydispersity Index (PDI) Measurement:
  - Dilute a small aliquot of the purified LNP suspension in PBS.
  - Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
- Zeta Potential Measurement:
  - Dilute the LNP suspension in PBS.
  - Measure the surface charge of the LNPs using a zeta potential analyzer.
- sgRNA Encapsulation Efficiency:
  - Use the Quant-iT RiboGreen RNA assay to determine the amount of encapsulated sgRNA.
  - Prepare two sets of samples from the LNP formulation. In one set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated (accessible) sgRNA. In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total sgRNA fluorescence.
  - The encapsulation efficiency is calculated as: ((Total RNA Unencapsulated RNA) / Total RNA) \* 100%.





## **Visualizations**









Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols for Encapsulating sgRNA with 4A3-SC8 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15575597#protocol-for-encapsulating-sgrna-with-4a3-sc8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com